

# Target tissues and cellular uptake of FO-35 nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FO-35**

Cat. No.: **B15601518**

[Get Quote](#)

An In-depth Technical Guide to Lipid Nanoparticles Formulated with the Ionizable Lipid **FO-35**: Target Tissues and Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The landscape of nucleic acid therapeutics has been significantly advanced by the development of sophisticated delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for messenger RNA (mRNA) delivery, underscored by their success in COVID-19 vaccines.<sup>[1][2]</sup> A critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cell's cytoplasm.<sup>[3][4]</sup>

This technical guide focuses on **FO-35**, a novel ionizable cationic lipid identified through an artificial intelligence-guided design strategy.<sup>[5][6][7]</sup> **FO-35** is a key component in the formulation of lipid nanoparticles for mRNA delivery, particularly for applications targeting pulmonary and mucosal tissues. This document provides a comprehensive overview of the target tissues for **FO-35**-containing LNPs, the general mechanisms of their cellular uptake, and the experimental protocols relevant to their formulation and evaluation.

## Target Tissues and Biodistribution of FO-35 LNPs

Experimental evidence from preclinical models has demonstrated the efficacy of **FO-35**-formulated LNPs in delivering mRNA to specific tissues, primarily determined by the route of administration.[\[5\]](#)[\[7\]](#) The primary targets identified are the nasal mucosa and the lungs.

## Data Summary: In Vivo Targeting

The following table summarizes the key findings on the tissue-specific delivery of mRNA using **FO-35** LNPs as reported in the foundational study by Witten, J., et al. (2024).[\[5\]](#)[\[6\]](#)

| Animal Model | Administration Route     | Nanoparticle Formulation | Payload       | Target Tissue/Organ                    | Outcome                                                | Reference                               |
|--------------|--------------------------|--------------------------|---------------|----------------------------------------|--------------------------------------------------------|-----------------------------------------|
| Mouse        | Intranasal               | LNP containing FO-35     | Reporter mRNA | Nasal Mucosa / Nasal Epithelial Tissue | Accumulation of LNPs and local mRNA delivery           | <a href="#">[5]</a> <a href="#">[7]</a> |
| Ferret       | Nebulized Administration | LNP containing FO-35     | Cre mRNA      | Lungs                                  | Efficient mRNA delivery leading to tdTomato expression | <a href="#">[5]</a>                     |

This targeted delivery highlights the potential of **FO-35** LNPs for therapies aimed at respiratory and mucosal diseases. The choice of administration route—intranasal for the upper respiratory tract and nebulization for the deep lungs—is critical in achieving the desired biodistribution.[\[8\]](#)[\[9\]](#)

## Cellular Uptake and Endosomal Escape

While specific studies on the cellular uptake mechanism of **FO-35** LNPs are not yet detailed in the public domain, the process can be understood from the well-established mechanism for

ionizable lipid nanoparticles. The uptake is a multi-step process involving endocytosis and subsequent endosomal escape to release the mRNA cargo into the cytoplasm.

## General Mechanism of LNP Uptake

- Adsorption and Cell Binding: Upon administration, LNPs in biological fluids are coated with serum proteins, forming a "protein corona." Specific proteins, such as Apolipoprotein E (ApoE), can mediate the binding of the LNP to receptors on the surface of target cells, like the low-density lipoprotein receptor (LDLR).[10]
- Endocytosis: The LNP is internalized by the cell through an energy-dependent process called endocytosis, enclosing the nanoparticle within a vesicle called an endosome.[3]
- Endosomal Acidification and Escape: As the endosome matures, its internal environment becomes more acidic (pH drops from ~7.4 to 5.0-6.5). The ionizable lipid, such as **FO-35**, has a pKa that allows it to become positively charged in this acidic environment.[3] This protonation is a critical step.
- Membrane Destabilization: The now cationic lipid interacts with negatively charged lipids in the endosomal membrane. This interaction disrupts the endosomal membrane's integrity, allowing the LNP to release its mRNA payload into the cell's cytoplasm.[3][10]
- Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.

## Visualization: LNP Cellular Uptake Pathway



[Click to download full resolution via product page](#)

Caption: General cellular uptake and endosomal escape pathway for ionizable LNPs.

# Experimental Protocols

This section outlines the general methodologies for the formulation, characterization, and in vivo evaluation of ionizable LNPs like those containing **FO-35**. These protocols are based on standard practices in the field.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## LNP Formulation Protocol

LNPs are typically formulated by rapidly mixing a lipid phase (dissolved in a solvent like ethanol) with an aqueous phase containing the mRNA at an acidic pH. Microfluidic mixing is a common and reproducible method.[\[13\]](#)

Core Components:

- Ionizable Lipid (e.g., **FO-35**): For mRNA encapsulation and endosomal escape.
- Helper Phospholipid (e.g., DSPC): Provides structural support.
- Cholesterol: Stabilizes the nanoparticle structure.
- PEG-Lipid: Controls particle size and prevents aggregation, prolonging circulation.[\[4\]](#)

Workflow:

- Preparation of Solutions:
  - Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
  - Dissolve mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing:
  - Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
  - Pump the two solutions through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing causes the lipids to self-assemble around the mRNA, forming the LNP core.

- Purification and Buffer Exchange:
  - Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs. This is crucial for in vivo stability.
- Sterilization:
  - Filter the final LNP formulation through a 0.22  $\mu$ m sterile filter.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the formulation of mRNA-loaded lipid nanoparticles.

## LNP Characterization Protocols

After formulation, LNPs must be rigorously characterized to ensure quality and consistency.

| Parameter                                  | Method                                                | Principle                                                                                                                                                                               |
|--------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)                        | Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.                              |
| Zeta Potential                             | Laser Doppler Velocimetry                             | Measures the velocity of particles in an electric field to determine their surface charge.                                                                                              |
| mRNA Encapsulation Efficiency (EE)         | RiboGreen Assay                                       | A fluorescent dye (RiboGreen) binds to nucleic acids and fluoresces. EE is calculated by measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100). |
| Morphology                                 | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the nanoparticle structure and morphology in a vitrified state.                                                                                        |

## In Vivo Evaluation Protocols

To assess the efficacy of **FO-35** LNPs in living organisms, specific administration and monitoring protocols are employed.

### 1. Administration:

- **Intranasal Delivery:** For targeting the nasal mucosa, anesthetized mice are held in a supine position, and a small volume of the LNP solution is slowly pipetted into the nostrils.[15][16]
- **Nebulization:** For lung delivery, the LNP solution is placed in a nebulizer (e.g., a vibrating mesh nebulizer) that generates a fine aerosol.[9][17] The animal (e.g., ferret or mouse) is then exposed to the aerosol in an inhalation chamber for a set period.[18]

## 2. Monitoring and Analysis:

- **Bioluminescence Imaging:** If the mRNA payload encodes a reporter protein like Firefly Luciferase, protein expression can be monitored non-invasively in living animals using an In Vivo Imaging System (IVIS).[\[19\]](#)[\[20\]](#) Animals are injected with the luciferin substrate, and the resulting light emission is captured and quantified in the target organs.
- **Histology and Immunohistochemistry:** Tissues of interest (e.g., nasal turbinates, lungs) are harvested post-mortem. Histological analysis (e.g., H&E staining) can assess tissue morphology and any potential toxicity. Immunohistochemistry can be used to detect the expressed protein in specific cell types.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lung-Specific mRNA Delivery by Ionizable Lipids with Defined Structure-Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pharmacytimes.com](http://pharmacytimes.com) [pharmacytimes.com]
- 3. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Artificial intelligence-guided design of lipid nanoparticles for pulmonary gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [yesilscience.com](http://yesilscience.com) [yesilscience.com]
- 8. Boosting intranasal mRNA delivery with muco-penetrating lipid nanoparticles [a-star.edu.sg]
- 9. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [youtube.com](http://youtube.com) [youtube.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]
- 15. [nanomedicines.ca](http://nanomedicines.ca) [nanomedicines.ca]
- 16. Nose to Brain: Exploring the Progress of Intranasal Delivery of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA lipid nanoparticles stabilized during nebulization through excipient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Lung Delivery of mRNA Using Nebulized Lipid Nanoparticles - DDL [ddl-conference.com]

- 19. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Target tissues and cellular uptake of FO-35 nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601518#target-tissues-and-cellular-uptake-of-fo-35-nanoparticles]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)